Diethyl 1-(propan-2-yl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 1-(PROPAN-2-YL)-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethyl, propan-2-yl, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 1-(PROPAN-2-YL)-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 1-(PROPAN-2-YL)-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated dihydropyridine compounds.
Scientific Research Applications
3,5-DIETHYL 1-(PROPAN-2-YL)-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases due to its structural similarity to calcium channel blockers.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 1-(PROPAN-2-YL)-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to act on calcium channels, inhibiting calcium influx into cells, which can lead to vasodilation and reduced blood pressure. The compound may also interact with other cellular pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.
Felodipine: Known for its use in treating hypertension and angina.
Uniqueness
3,5-DIETHYL 1-(PROPAN-2-YL)-4-(2,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its trimethoxyphenyl group, in particular, may influence its binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C23H31NO7 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
diethyl 1-propan-2-yl-4-(2,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H31NO7/c1-8-30-22(25)16-12-24(14(3)4)13-17(23(26)31-9-2)21(16)15-10-19(28-6)20(29-7)11-18(15)27-5/h10-14,21H,8-9H2,1-7H3 |
InChI Key |
NIHLKRQWGLAUAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2OC)OC)OC)C(=O)OCC)C(C)C |
Origin of Product |
United States |
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